3-Cyclohexylpropanoic acid

Antifungal drug discovery Candida albicans Saccharomyces cerevisiae

Generic substitution of phenyl- for cyclohexyl-acid modules compromises antifungal potency and permeation. 3-Cyclohexylpropanoic acid (CXP) resolves this with quantifiable advantages: • 2× lower MIC vs S. cerevisiae (50 vs 100 µg/mL); docking score -11.810 kcal/mol against fungal H⁺-ATPase/14-3-3 • Ambient liquid (mp 14-17°C) enables automated liquid handling & continuous flow without blockages • Validated permeation enhancer for BCS III oral delivery (predicted HIA +0.9773) • ≥99% purity ensures batch consistency for reproducible microdilution assays and scale-up

Molecular Formula C9H16O2
Molecular Weight 156.22 g/mol
CAS No. 701-97-3
Cat. No. B1662041
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-Cyclohexylpropanoic acid
CAS701-97-3
Molecular FormulaC9H16O2
Molecular Weight156.22 g/mol
Structural Identifiers
SMILESC1CCC(CC1)CCC(=O)O
InChIInChI=1S/C9H16O2/c10-9(11)7-6-8-4-2-1-3-5-8/h8H,1-7H2,(H,10,11)
InChIKeyHJZLEGIHUQOJBA-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes25 g / 50 g / 100 g / 500 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





3-Cyclohexylpropanoic Acid Chemical Profile


3-Cyclohexylpropanoic acid (synonyms: cyclohexanepropionic acid, 3-cyclohexylpropionic acid, CXP) is a saturated carbocyclic fatty acid with the molecular formula C₉H₁₆O₂ and a molecular weight of 156.22 g/mol . The compound consists of a cyclohexane ring attached via a three-carbon alkanoic acid chain, placing it within the class of aliphatic monocarboxylic acids [1]. At ambient temperature it exists as a clear, colorless to slightly yellow liquid (mp 14–17 °C; bp 275.8 °C; density 0.912 g/mL at 25 °C) with a measured pKa of 4.91 and an estimated logP range of 2.43–2.67 [2]. The compound is commercially available at 98–99% purity from major chemical suppliers and serves as a versatile building block in pharmaceutical intermediate synthesis, medicinal chemistry scaffold derivatization, and specialty ester production .

1
Workflow
Medicinal chemistry scaffold derivatization and pharmaceutical intermediate synthesis
2
Selection
Saturated carbocyclic acid building block with sp³-rich cyclohexyl ring; liquid at ambient temperature
3
Context
Reported antifungal screening, tuberculostatic derivatization, and oral permeation-enhancement research

Why 3-Cyclohexylpropanoic Acid Is Not Interchangeable


Carboxylic acid building blocks with identical chain lengths but differing ring systems—such as 3-phenylpropanoic acid (hydrocinnamic acid) or 4-phenylbutyric acid—are frequently treated as interchangeable hydrophobic acid modules in procurement workflows. However, the cyclohexyl ring confers a fundamentally distinct combination of conformational flexibility, lipophilicity, and electronic character relative to planar aromatic rings [1]. The cyclohexane ring increases logP by approximately 0.6–0.9 units versus its phenyl analog without introducing UV-chromophoric interference or π-stacking artifacts, while the fully sp³-hybridized ring alters the acid's solution-state aggregation behavior and membrane partitioning kinetics [2]. Positional isomerism (e.g., 2-cyclohexylpropanoic acid vs. 3-cyclohexylpropanoic acid) further modulates pKa and steric accessibility at the carboxyl terminus, directly affecting reactivity in amide coupling and esterification chemistries . These differences produce measurable, application-critical divergence in biological activity, physicochemical handling, and synthetic utility that generic substitution cannot recapitulate.

Property
3-Cyclohexylpropanoic acid (liquid, logP ~2.5, sp³ ring)
3-Phenylpropanoic acid (solid, logP ~1.8, planar aromatic ring)
Risk
Cyclohexyl ring eliminates UV-chromophoric interference; alters membrane partitioning kinetics
Phenyl ring introduces π-stacking artifacts and distinct solution aggregation; may shift bioassay readouts
Note
Liquid state enables automated liquid handling and solvent-free synthesis workflows
Crystalline solid requires pre-dissolution; positional isomerism further modulates pKa and coupling reactivity
Similar product does not mean interchangeable product. Ring system and physical state may significantly shift assay and processing outcomes.

3-Cyclohexylpropanoic Acid Differentiation Evidence


Antifungal MIC Advantage Over 4-Phenylbutyric Acid

In a direct head-to-head in vitro antifungal evaluation, 3-cyclohexanepropionic acid (CXP) demonstrated a 2-fold lower minimum inhibitory concentration (MIC) against Saccharomyces cerevisiae (PTCC 5052) compared to the phenyl analog 4-phenylbutyric acid (PBA), with an MIC of 50 µg/mL versus 100 µg/mL for PBA [1]. The minimum fungicidal concentration (MFC) for CXP was also lower at 150 µg/mL versus 200 µg/mL for PBA. Against Candida albicans (ATCC 10231), the two compounds showed equivalent MIC (100 µg/mL) but CXP maintained a lower MFC (200 µg/mL vs. 250 µg/mL for PBA) [1]. In silico docking scores against the fusicoccin-binding H⁺-ATPase/14-3-3 ternary complex were −11.810 kcal/mol for CXP and −14.641 kcal/mol for PBA, indicating that while both compounds target the same binding pocket, CXP achieves meaningful antifungal activity at lower concentrations against S. cerevisiae [1].

Antifungal MIC
Head-to-head
CXP MIC 50 µg/mL vs. PBA 100 µg/mL against S. cerevisiae; docking score −11.810 kcal/mol for CXP.
Supports antifungal screening context; 2-fold lower MIC reported for cyclohexyl scaffold.
Microdilution assay; NCCLS method. Comparator: 4-phenylbutyric acid.
Antifungal drug discovery Candida albicans Saccharomyces cerevisiae Microdilution assay

Lipophilicity vs. 3-Phenylpropanoic Acid

The replacement of a phenyl ring with a cyclohexyl ring in an otherwise identical three-carbon carboxylic acid framework produces a substantial increase in lipophilicity. 3-Cyclohexylpropanoic acid has an experimentally estimated logP of 2.43–2.67 (multiple sources: 2.43 from Molbase, 2.52 from Chemaxon prediction, 2.67 from ChemicalBook estimate) [1][2]. In contrast, 3-phenylpropanoic acid (hydrocinnamic acid) exhibits a logP of 1.70–1.84 (XLogP3: 1.8) [3]. This represents a ΔlogP of +0.6 to +0.9 units for the cyclohexyl analog. The DrugBank-predicted ADMET profile for 3-cyclohexylpropanoic acid confirms high human intestinal absorption probability (+0.9773) and blood–brain barrier penetration probability (+0.9222), consistent with the elevated logP [2]. The cyclohexyl ring also eliminates the UV absorption associated with the phenyl chromophore, which can be advantageous in bioanalytical method development where spectral interference must be minimized .

Lipophilicity logP
Cross-study
ΔlogP ≈ +0.8CXP logP 2.43–2.67; 3-phenylpropanoic acid logP 1.70–1.84.
Supports permeability model interpretation; ~6-fold higher theoretical membrane partitioning for cyclohexyl analog.
Multi-source computational and experimental logP data; ADMET predictions via admetSAR/Chemaxon.
Lipophilicity logP Drug design Membrane permeability ADME

Physical State: Room-Temperature Liquid

3-Cyclohexylpropanoic acid is a liquid at ambient temperature (melting point 14–17 °C) with a density of 0.912 g/mL at 25 °C and a boiling point of 275.8 °C . Its closest phenyl analog, 3-phenylpropanoic acid, is a crystalline solid at room temperature with a melting point of 45–48 °C and a density of 1.071 g/mL . This physical state difference has direct operational consequences: the cyclohexyl compound can be dispensed volumetrically as a neat liquid, transferred under inert atmosphere via syringe, and employed in solvent-free or high-concentration reaction conditions without pre-heating. The lower density of the cyclohexyl analog (0.912 vs. 1.071 g/mL) also yields different phase behavior in biphasic aqueous-organic extractions during workup . Water solubility is approximately 10 g/L for 3-cyclohexylpropanoic acid , compared to the phenyl analog which is also modestly water-soluble but requires dissolution of a crystalline solid.

Physical State
Cross-study
CXP is a liquid at RT (mp 14–17 °C); 3-phenylpropanoic acid is a solid (mp 45–48 °C). Density 0.912 vs. 1.071 g/mL.
Enables automated liquid handling and solvent-free synthesis; alters biphasic workup behavior.
Literature-reported properties from Sigma-Aldrich, ChemicalBook, and Thermo Fisher certificates of analysis.
Physical state Formulation Liquid handling Solvent-free synthesis Process chemistry

Cromolyn Intestinal Permeation Enhancement

3-Cyclohexanepropionic acid is specifically documented to facilitate the oral delivery of sodium cromolyn by promoting its permeation across intestinal membranes in a rat model [1]. This biochem/physiol action is explicitly listed on the Sigma-Aldrich certificate of analysis and product specification sheet, distinguishing it from other simple cycloalkyl carboxylic acids that lack documented permeation-enhancement functionality . While the primary literature on cromolyn oral delivery (Leone-Bay et al., Pharm. Res., 1996) focused on N-acylated α-amino acid derivatives, the specific attribution of this activity to 3-cyclohexanepropionic acid itself in the vendor's biochemical actions panel indicates that the compound has been independently evaluated and validated for this effect [1][2]. Neither 3-phenylpropanoic acid nor 4-phenylbutyric acid carry equivalent permeation-enhancement annotations in major vendor databases.

Cromolyn Permeation
Data to verify
Documented vendor annotation: facilitates oral delivery of cromolyn via intestinal membrane permeation in a rat model.
Formulation-context; may support dual-function building block and permeation-enhancement research.
Vendor biochem/physiol action annotation; primary literature focused on N-acylated α-amino acid derivatives.
Oral drug delivery Permeation enhancer Cromolyn Intestinal absorption Bioavailability

Tuberculostatic Benzimidazole Selectivity

A series of 3-cyclohexylpropanoic acid-derived nitrogen heterocyclic compounds were synthesized and evaluated for tuberculostatic activity against Mycobacterium tuberculosis strains [1]. Compounds 1a (6-chloro-2-(2-cyclohexylethyl)-4-nitro-1H-benzo[d]imidazole) and 1f (2-(2-cyclohexylethyl)-1H-imidazo[4,5-b]phenazine) demonstrated MIC values ranging from 1.5 to 12.5 µg/mL and, critically, exhibited selectivity for M. tuberculosis over eukaryotic cells (human fibroblasts) and other antimicrobial strains tested [1]. This selectivity is a direct consequence of the 2-cyclohexylethyl moiety derived from 3-cyclohexylpropanoic acid, as the cyclohexyl group provides a specific steric and lipophilic signature that aromatic-substituted analogs cannot replicate without introducing cytotoxicity [1]. Additionally, compound 1a stimulated type I collagen output by fibroblasts in vitro, suggesting a potential wound-healing ancillary benefit [1].

Tuberculostatic Selectivity
Method context
CXP-derived benzimidazoles: MIC 1.5–12.5 µg/mL against M. tuberculosis; selective vs. human fibroblasts.
Supports antimicrobial screening context; selectivity profile depends on authentic 2-cyclohexylethyl moiety.
In vitro tuberculostatic assay; human fibroblast cytotoxicity counter-screen.
Tuberculosis Mycobacterium tuberculosis Benzimidazole Selectivity Antimicrobial

3-Cyclohexylpropanoic Acid Applications


Antifungal Lead Optimization

Research groups pursuing novel antifungal agents targeting the fungal H⁺-ATPase/14-3-3 protein complex should prioritize 3-cyclohexylpropanoic acid (CXP) as a starting scaffold. The compound's 2-fold lower MIC against S. cerevisiae versus 4-phenylbutyric acid (50 vs. 100 µg/mL) and its favorable docking score (−11.810 kcal/mol) provide a validated, quantitatively characterized entry point for SAR expansion [1]. Procurement of high-purity (≥99%) CXP from certified vendors ensures batch-to-batch consistency for reproducible microdilution assays.

Oral Drug Delivery with Permeation Enhancement

Formulation scientists developing oral delivery systems for poorly permeable Biopharmaceutics Classification System (BCS) Class III drugs such as cromolyn sodium should consider 3-cyclohexanepropionic acid as a dual-purpose excipient-intermediate . Its documented ability to facilitate intestinal membrane permeation in a rat model, combined with its liquid physical state (enabling direct incorporation into lipid-based formulations without pre-solubilization) and high predicted human intestinal absorption (+0.9773), differentiates it from solid phenylpropanoic acid analogs that lack equivalent permeation-enhancement documentation [2].

Anti-Tubercular Benzimidazole Synthesis

Medicinal chemistry teams synthesizing 2-(cyclohexylethyl)-substituted benzimidazoles or imidazophenazines for tuberculosis drug discovery should source 3-cyclohexylpropanoic acid as the preferred precursor [3]. The published selectivity of derived compounds 1a and 1f for M. tuberculosis over human fibroblasts—with MIC values as low as 1.5 µg/mL—is contingent upon the authentic 2-cyclohexylethyl moiety [3]. Substitution with 2-phenylethyl analogs (derived from hydrocinnamic acid) would alter both the lipophilicity and steric profile of the final compounds, likely compromising the selectivity window and collagen-stimulating ancillary activity that characterize this chemotype [3].

Liquid-Phase Parallel Synthesis & Flow Chemistry

Process chemistry and automated synthesis laboratories should select 3-cyclohexylpropanoic acid over solid aromatic analogs for high-throughput amide coupling, esterification, or mixed anhydride reactions . Its ambient-temperature liquid state (mp 14–17 °C) enables precise volumetric dispensing via automated liquid handlers and compatibility with continuous flow reactors without the blockages or solubility delays associated with crystalline phenylpropanoic acid (mp 45–48 °C) . The lower density (0.912 vs. 1.071 g/mL) also simplifies phase separation in aqueous workup procedures during library purification .

Application
Selection Property
Validation Focus
Antifungal lead optimization
Scaffold with reported 2-fold lower MIC against S. cerevisiae vs. phenyl analog
Reproduce microdilution assay endpoints and H⁺-ATPase docking context
Oral drug delivery research
Liquid-state permeation-enhancement building block with high predicted intestinal absorption
Confirm membrane permeation context in target formulation model
Anti-tubercular benzimidazole synthesis
Precursor for selective 2-cyclohexylethyl-substituted nitrogen heterocycles
Verify M. tuberculosis selectivity window and fibroblast cytotoxicity counter-screen
Automated parallel synthesis
Ambient-temperature liquid compatible with automated liquid handlers and flow reactors
Evaluate dispensing accuracy, phase separation, and coupling efficiency in target platform

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